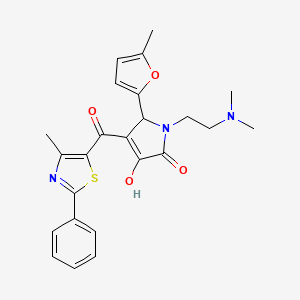
1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-methyl-2-phenylthiazole-5-carbonyl)-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-methyl-2-phenylthiazole-5-carbonyl)-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H25N3O4S and its molecular weight is 451.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-methyl-2-phenylthiazole-5-carbonyl)-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula C26H32N2O3S and features a thiazole ring, which is known for contributing to various biological activities. The presence of dimethylamino, hydroxy, and furan groups further enhances its potential for interaction with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazole-based compounds. The compound has demonstrated cytotoxic effects against various cancer cell lines:
- IC50 Values : The compound's effectiveness was measured using IC50 values, indicating the concentration required to inhibit cell growth by 50%. For instance, thiazole derivatives have shown IC50 values ranging from 1.61 µg/mL to 23.30 mM against different cancer types, suggesting significant potency in inhibiting tumor growth .
Anticonvulsant Activity
Thiazole derivatives are also noted for their anticonvulsant properties. In animal models, certain thiazole-integrated compounds have been effective in reducing seizure activity. The structure-activity relationship (SAR) indicates that modifications to the thiazole ring can enhance anticonvulsant efficacy .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The presence of the thiazole moiety is crucial for the cytotoxic activity against cancer cells.
- Induction of Apoptosis : Studies suggest that thiazole derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Modulation of Enzymatic Activity : Some derivatives have been shown to interact with specific enzymes involved in cancer progression.
Study 1: Anticancer Efficacy
In a study examining the anticancer efficacy of various thiazole derivatives, one compound demonstrated an IC50 value comparable to doxorubicin, a standard chemotherapeutic agent. This study involved testing against liver carcinoma HepG2 cells and highlighted the importance of structural modifications in enhancing bioactivity .
Study 2: Anticonvulsant Properties
Another research effort focused on a series of thiazole derivatives that displayed significant anticonvulsant activity in rodent models. The study concluded that specific substitutions on the thiazole ring were essential for maximizing anticonvulsant effects .
Table 1: Biological Activity Summary
| Activity Type | Cell Line/Model | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Antitumor | HepG2 Cancer Cells | 1.61 | |
| Anticonvulsant | Rodent Seizure Model | Not specified |
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | Modifications | Activity Level |
|---|---|---|
| Base Compound | None | Reference |
| Methyl Substitution at Position 4 | Increased cytotoxicity | High |
| Dimethylamino Group Replacement | Decreased activity | Moderate |
Eigenschaften
IUPAC Name |
1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(5-methylfuran-2-yl)-3-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S/c1-14-10-11-17(31-14)19-18(21(29)24(30)27(19)13-12-26(3)4)20(28)22-15(2)25-23(32-22)16-8-6-5-7-9-16/h5-11,19,29H,12-13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYRSEMZAJOZQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2C(=C(C(=O)N2CCN(C)C)O)C(=O)C3=C(N=C(S3)C4=CC=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













